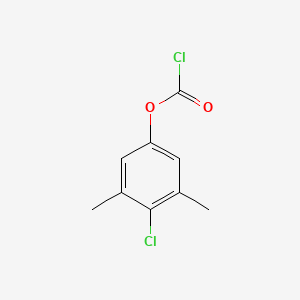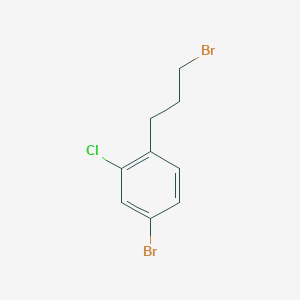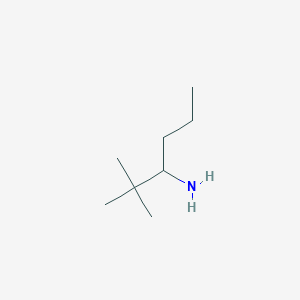
2,2-Dimethylhexan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylhexan-3-amine is an organic compound classified as an amine. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound has a branched structure with two methyl groups attached to the second carbon of a hexane chain, and an amine group attached to the third carbon.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylhexan-3-amine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylhexan-3-ol with ammonia or an amine under suitable conditions. Another method involves the reduction of 2,2-dimethylhexan-3-nitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,2-dimethylhexan-3-nitrile. This process is carried out under high pressure and temperature to achieve high yields and purity.
化学反応の分析
Types of Reactions
2,2-Dimethylhexan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine to its corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces oxides or imines.
Reduction: Produces the corresponding alkane.
Substitution: Produces substituted amines or other functionalized compounds.
科学的研究の応用
2,2-Dimethylhexan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2,2-dimethylhexan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can act as a ligand for receptors, modulating their signaling pathways.
類似化合物との比較
Similar Compounds
2,2-Dimethylpentan-3-amine: Similar structure but with a shorter carbon chain.
2,2-Dimethylheptan-3-amine: Similar structure but with a longer carbon chain.
2,2-Dimethylbutan-3-amine: Similar structure but with an even shorter carbon chain.
Uniqueness
2,2-Dimethylhexan-3-amine is unique due to its specific branched structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and properties are required.
特性
分子式 |
C8H19N |
|---|---|
分子量 |
129.24 g/mol |
IUPAC名 |
2,2-dimethylhexan-3-amine |
InChI |
InChI=1S/C8H19N/c1-5-6-7(9)8(2,3)4/h7H,5-6,9H2,1-4H3 |
InChIキー |
JGIHOPRCMAKAIO-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


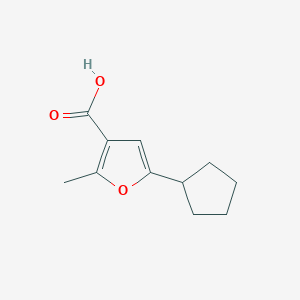
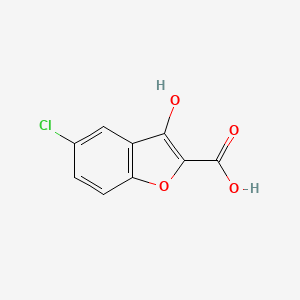
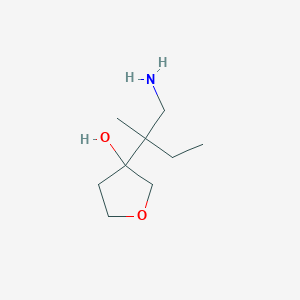
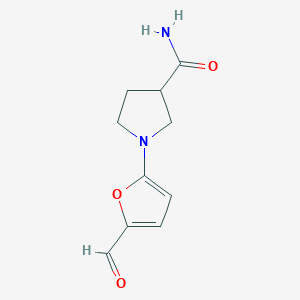
![1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one](/img/structure/B13205919.png)
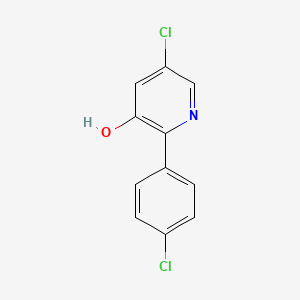
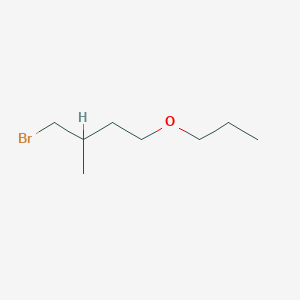
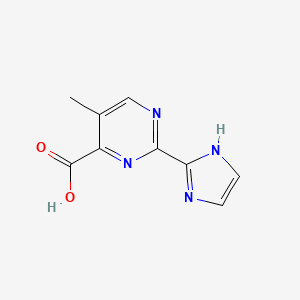
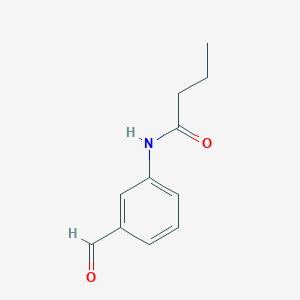
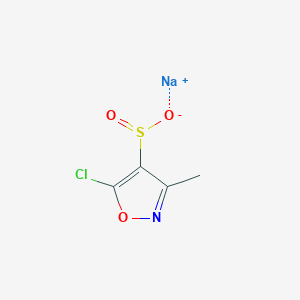
![2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B13205942.png)

